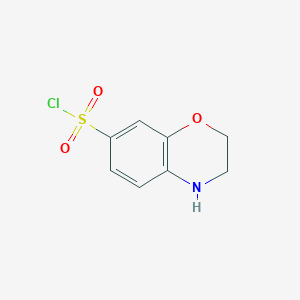

3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Conventions for Benzoxazine Derivatives

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for benzoxazine derivatives follows the Hantzsch-Widman system, which prioritizes heteroatom identification, ring size, and substituent positioning. For 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride:

- Parent structure : The benzoxazine core consists of a six-membered benzene ring fused to a six-membered oxazine ring containing one oxygen (oxa) and one nitrogen (aza) atom.

- Saturation : The prefix "3,4-dihydro-2H" indicates partial saturation at positions 3 and 4, reducing the oxazine ring’s unsaturation.

- Substituents : The sulfonyl chloride group (-SO₂Cl) at position 7 is prioritized due to its higher functional group hierarchy over unsaturated bonds.

The systematic name adheres to the following construction:

- Ring numbering : Oxygen (position 1) and nitrogen (position 4) define the heteroatom positions.

- Saturation descriptors : "3,4-dihydro-2H" specifies hydrogenation at carbons 3 and 4.

- Substituent assignment : The sulfonyl chloride group receives the lowest possible locant (position 7).

This contrasts with trivial names like "benzomorpholine," which lack specificity for substituents.

Comparative Analysis of Structural Analogues

Structural analogues of this compound exhibit distinct electronic and steric profiles due to substituent variations (Table 1).

Table 1: Key Structural Analogues and Their Properties

Key observations:

- Electron-withdrawing groups (e.g., -SO₂Cl, -Cl) at positions 6 or 7 enhance reactivity toward nucleophilic substitution.

- Alkyl substituents (e.g., -CH₃) at position 4 stabilize the partially saturated ring but reduce solubility in polar solvents.

- Ketone groups (e.g., 3=O) alter conjugation patterns, shifting UV-Vis absorption maxima by ~20 nm compared to non-oxidized analogues.

Crystallographic Characterization Challenges in Sulfonyl Chloride-containing Heterocycles

Crystallographic analysis of this compound faces three primary challenges:

- Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily, complicating single-crystal growth under ambient conditions. Studies recommend inert-atmosphere crystallization using anhydrous diethyl ether.

- Conformational Flexibility : Partial saturation of the oxazine ring introduces multiple low-energy conformers, leading to disordered crystal lattices. High-resolution X-ray diffraction (λ < 1 Å) is often required to resolve atomic positions.

- Intermolecular Interactions : The sulfonyl chloride group participates in weak C–H···O and Cl···π interactions, which distort packing symmetry (Table 2).

Table 2: Crystallographic Data for a Related Benzoxazine Derivative

| Parameter | Value |

|---|---|

| Space group | P 21 21 21 |

| Unit cell dimensions | a = 8.843 Å, b = 14.085 Å, c = 15.638 Å |

| Z-score | 1.046 |

| R-factor | 0.138 |

These data highlight the prevalence of orthorhombic packing in sulfonyl chloride derivatives, driven by directional hydrogen bonding. However, the electron-withdrawing nature of -SO₂Cl reduces π-π stacking interactions, favoring van der Waals-dominated lattice stabilization.

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c9-14(11,12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFITCCNDJBOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721312 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186307-20-9 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186307-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzoxazine Core

- Starting Materials: Typically, 2-aminophenol derivatives or 2-amino-4-nitrophenol are used as starting points.

- Cyclization: The reaction with chloroacetyl chloride in polar aprotic solvents such as DMF at low temperatures (0°C) in the presence of a base like potassium carbonate leads to the formation of 4H-1,4-benzoxazin-3-one intermediates.

- Reduction: These intermediates are then reduced using sodium borohydride in the presence of Lewis acids like boron trifluoride etherate (BF3·OEt2) in THF at 0°C to room temperature to yield the 3,4-dihydro-2H-1,4-benzoxazine ring system.

Introduction of Sulfonyl Chloride Group

- Sulfonylation: The 3,4-dihydro-2H-1,4-benzoxazine intermediate is reacted with alkyl or aryl sulfonyl chlorides in pyridine at 0°C to room temperature for extended periods (up to 16 hours).

- Workup: The reaction mixture is quenched with chilled water, and the product is extracted with ethyl acetate. Purification is commonly done by column chromatography on silica gel using solvent gradients such as ethyl acetate/hexane.

Representative Synthesis Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-amino-4-nitrophenol + chloroacetyl chloride, DMF, K2CO3, 0°C, 16 h | Formation of 6-nitro-4H-1,4-benzoxazin-3-one | ~85 | Controlled addition of chloroacetyl chloride critical |

| 2 | NaBH4, BF3·OEt2, THF, 0°C to RT, 16 h | Reduction to 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | ~90 | Inert atmosphere recommended |

| 3 | Pyridine, alkyl/aryl sulfonyl chloride, 0°C, 16 h | Sulfonylation to 6-(substituted sulfonamido)-2,3-dihydro-1,4-benzoxazine | 80-90 | Reaction monitored by TLC |

| 4 | Conc. HCl, MeOH, RT, 5 h | Deprotection or further functionalization | Variable | Purification by column chromatography |

Analytical Techniques for Monitoring and Confirmation

- Thin Layer Chromatography (TLC): Used for reaction monitoring at each step.

- Mass Spectrometry (ES-MS): Confirms molecular ion peaks corresponding to intermediates and final products (e.g., m/z 181.1 for benzoxazine intermediate).

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm ring formation and substitution patterns.

- Infrared Spectroscopy (IR): Identifies sulfonyl chloride functional group by characteristic S=O stretching vibrations.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and reaction optimization.

Research Findings and Optimization Insights

- Reaction Temperature: Maintaining low temperatures (0–5°C) during sulfonylation prevents side reactions and hydrolysis of sulfonyl chloride.

- Solvent Choice: Pyridine acts both as solvent and base, facilitating smooth sulfonylation.

- Inert Atmosphere: Use of nitrogen or argon during reduction steps improves yield by preventing oxidation.

- Purification: Silica gel chromatography with ethyl acetate/hexane gradients provides high purity products.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Outcome |

|---|---|---|

| Solvent for cyclization | DMF, THF | Polar aprotic solvents favor reaction |

| Base for cyclization | K2CO3 | Neutralizes HCl byproduct, drives reaction |

| Temperature for sulfonylation | 0–5°C | Minimizes hydrolysis, improves selectivity |

| Reaction time | 16 h (each step) | Ensures complete conversion |

| Reducing agent | NaBH4 | Selective reduction of carbonyl to dihydro form |

| Catalyst | BF3·OEt2 | Activates carbonyl for reduction |

| Purification | Silica gel chromatography | Removes impurities and unreacted reagents |

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The benzo[b][1,4]oxazine ring can undergo oxidation to form corresponding oxazone derivatives. Reduction reactions can lead to the formation of dihydro derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable intermediates in the synthesis of complex molecules.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

- Sulfonamide derivatives

- Sulfonate esters

- Sulfonothioate derivatives

- Oxazone derivatives

- Dihydro derivatives

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It serves as a building block in the development of drugs with potential therapeutic applications, including anticancer and antimicrobial agents.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The benzo[b][1,4]oxazine ring system can interact with biological targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives of 3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl Chloride

The benzoxazine sulfonyl chloride framework is versatile, with substituents altering its chemical behavior. Key derivatives include:

Table 1: Comparison of Benzoxazine Sulfonyl Chloride Derivatives

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., 4-CH₃) increase stability and may lower reactivity compared to unsubstituted analogs. Electron-withdrawing groups (e.g., 3-oxo, 5-NO₂, 6-Br/Cl) enhance electrophilicity, facilitating nucleophilic substitution at the sulfonyl chloride site . Halogenated derivatives (6-Br, 6-Cl) are precursors for cross-coupling reactions in medicinal chemistry .

Synthetic Routes :

Comparison with Benzothiazine and Benzodioxepine Sulfonyl Chlorides

Compounds with related heterocyclic cores exhibit distinct properties:

Table 2: Comparison with Other Heterocyclic Sulfonyl Chlorides

Key Observations:

- Benzothiadiazines (e.g., Hydrochlorothiazide): Feature sulfur and nitrogen in the heterocycle, leading to distinct pharmacological activities (e.g., diuretic effects) compared to benzoxazines .

- Benzodioxepines : The dioxepine ring’s oxygen-rich structure enhances polarity, influencing solubility and reactivity in polymer chemistry .

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a benzoxazine ring and a sulfonyl chloride functional group. Its molecular formula is with a molecular weight of approximately 233.67 g/mol. This compound has been noted for its potential applications in various fields, particularly in therapeutic areas due to its biological activities.

The sulfonyl chloride group in this compound enhances its reactivity, particularly in nucleophilic substitution reactions. Such reactions are crucial for the synthesis of more complex molecules or the modification of existing ones for diverse applications. The melting point of this compound is around 66 °C, and it has a predicted boiling point of approximately 389.3 °C.

Case Studies and Research Findings

- Serotonin Receptor Antagonism : A related study evaluated the biological activity of benzoxazine derivatives against serotonin receptors. Certain derivatives exhibited significant antagonistic activity against the 5HT3 receptor, with some showing high affinity (Ki = 0.019 nM) and long-lasting effects in animal models . This suggests potential pathways through which this compound could exert similar effects.

- Antimicrobial Properties : Research into structurally similar compounds has revealed antimicrobial properties against various pathogens. For instance, derivatives were tested against Staphylococcus aureus and showed promising activity with significant zones of inhibition . This highlights the potential for this compound to exhibit similar antimicrobial efficacy.

Comparative Analysis of Related Compounds

To better understand the biological potential of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | C9H10ClNO3S | Antimicrobial activity |

| 2H-Benzoxazine derivatives | Various | Antifungal and anticancer properties |

| 3-(2-Oxoalkylidene)-3,4-dihydro-2H-1,4-benzoxazines | C8H8N2O3 | Anticonvulsant and anti-inflammatory effects |

This table illustrates the diversity within the benzoxazine family and underscores the potential avenues for further research into their unique properties and therapeutic applications.

Q & A

Q. What are the recommended synthetic methods for preparing 3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride?

The synthesis typically involves sulfonation of the benzoxazine core followed by chlorination. Chlorosulfonic acid introduces the sulfonyl group, which is then treated with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Purification via column chromatography (silica gel, non-polar solvents) ensures high purity. The molecular formula (C₉H₉ClO₄S) and assay purity (97%) reported for analogous sulfonyl chlorides highlight the need for rigorous purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming the benzoxazine ring and sulfonyl chloride substitution.

- FT-IR : Identifies S=O stretches (~1370 cm⁻¹ and 1150 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (ESI-TOF) : Verifies molecular weight (248.68 g/mol) and isotopic patterns .

Q. What are the stability protocols for storing this compound?

Store under inert atmosphere (argon/nitrogen) at –20°C in desiccated conditions. Use amber vials to prevent photodegradation. Periodic purity checks via TLC or HPLC are critical, as hydrolysis to sulfonic acid can occur .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the electrophilicity of the sulfonyl chloride group?

Adjust solvent polarity (e.g., dichloromethane vs. DMF) and temperature (0–5°C to minimize hydrolysis). Catalytic bases like triethylamine scavenge HCl, improving reactivity. Kinetic studies (HPLC or in-situ IR) monitor progress, while molecular docking in related sulfonamide systems reveals electron-withdrawing groups enhance electrophilicity .

Q. What crystallographic methods elucidate the compound’s structural conformation?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing. For example, studies on benzodioxepine sulfonyl chlorides show dihedral angles between the sulfonyl group and heterocyclic ring influence reactivity. Refinement with programs like SHELXTL ensures accuracy .

Q. How do computational models predict reactivity in coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Electron-deficient aromatic rings lower energy barriers for nucleophilic substitution, aligning with observed regioselectivity in analogous compounds .

Q. How can researchers resolve contradictions in reported reactivity data?

Systematic reproducibility studies control variables (solvent purity, moisture levels). Cross-referencing computational models (e.g., Hammett plots) with multi-technique validation (kinetic profiling + DFT) reconciles discrepancies .

Applications in Medicinal Chemistry

Q. What are the primary research applications of this compound?

It serves as a precursor for sulfonamide drugs. Coupling with substituted anilines yields bioactive molecules screened for antimicrobial or enzyme inhibitory activity. Studies on sulfonamide derivatives highlight its role in developing kinase inhibitors or antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.